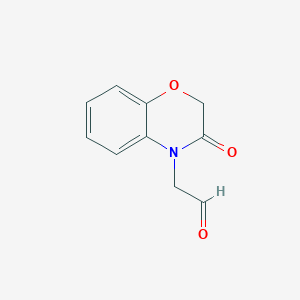

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen and oxygen heteroatoms. The compound's International Union of Pure and Applied Chemistry name reflects its structural composition, specifically identifying the benzoxazine ring system with the oxo substituent at position 3 and the acetaldehyde moiety attached at the nitrogen atom in position 4.

Molecular Geometry and Stereoelectronic Properties

The molecular geometry of this compound exhibits characteristic features of benzoxazine derivatives, with the six-membered heterocyclic ring adopting a non-planar conformation. Structural studies of related benzoxazine compounds demonstrate that the oxazine ring typically adopts a half-chair conformation, with specific atoms displaced from the mean plane of the remaining ring atoms. This conformational preference results from the sp³ hybridization of the nitrogen and carbon atoms within the saturated portion of the oxazine ring.

The compound's molecular formula C₁₀H₉NO₃ corresponds to a molecular weight of 191.186 atomic mass units, with a monoisotopic mass of 191.058243. The structural representation through Simplified Molecular Input Line Entry System notation (C1C(=O)N(C2=CC=CC=C2O1)CC=O) provides a linear description of the molecular connectivity, highlighting the bicyclic framework and the pendant acetaldehyde group. The International Chemical Identifier string (InChI=1S/C10H9NO3/c12-6-5-11-8-3-1-2-4-9(8)14-7-10(11)13/h1-4,6H,5,7H2) offers a standardized representation that enables unambiguous structural identification across different software platforms and databases.

The stereoelectronic properties of the compound are significantly influenced by the presence of the carbonyl groups in both the oxazine ring and the acetaldehyde moiety. These electron-withdrawing groups create regions of electron deficiency that influence the compound's reactivity patterns and intermolecular interactions. The nitrogen atom in the oxazine ring exhibits pyramidal geometry, contributing to the overall three-dimensional structure of the molecule. The planar aromatic benzene ring provides conjugation possibilities with adjacent functional groups, affecting the electronic distribution throughout the molecular framework.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.186 g/mol |

| Monoisotopic Mass | 191.058243 |

| International Chemical Identifier Key | UOOVJUTYTFJOCH-UHFFFAOYSA-N |

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible, Raman)

The spectroscopic characterization of this compound relies on multiple complementary analytical techniques that provide detailed information about the compound's molecular structure and electronic properties. Fourier Transform Infrared spectroscopy serves as a primary tool for identifying the characteristic functional groups present in the molecule, particularly the carbonyl stretching vibrations associated with both the oxazine ring carbonyl and the aldehyde functionality.

In benzoxazine compounds, characteristic Fourier Transform Infrared absorption bands appear in specific regions that facilitate structural identification. The asymmetric C-O-C stretching vibrations typically manifest around 1220-1230 cm⁻¹, while the oxazine ring breathing mode produces absorption around 950 cm⁻¹. The aromatic skeletal vibrations generally appear near 1600 cm⁻¹, and the out-of-plane bending of aromatic C-H bonds creates characteristic peaks around 750 cm⁻¹. For compounds containing aldehyde groups, the carbonyl C=O stretching vibration typically appears in the range of 1720-1740 cm⁻¹, providing clear identification of this functional group.

Nuclear Magnetic Resonance spectroscopy provides crucial structural information through analysis of both proton and carbon-13 spectra. In related benzoxazine compounds, characteristic signals include the N-CH₂-O bridging protons appearing as singlets around 5.0 ppm, and the N-CH₂-Ar signals manifesting around 4.0 ppm. The aldehyde proton would be expected to appear as a characteristic singlet in the range of 9.5-10.0 ppm, consistent with the electron-withdrawing environment created by the carbonyl group. Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal the carbonyl carbons in the appropriate downfield regions, typically around 160-180 ppm for the oxazine carbonyl and 190-210 ppm for the aldehyde carbon.

Ultraviolet-Visible spectroscopy of the compound would be expected to show absorption characteristics typical of both the aromatic benzene ring system and the carbonyl functionalities. The benzene ring typically exhibits absorption around 250-280 nm due to π→π* transitions, while carbonyl groups show n→π* transitions around 280-300 nm. The combination of these chromophores in a single molecule creates a complex absorption profile that reflects the electronic interactions between the aromatic system and the electron-withdrawing carbonyl groups.

Raman spectroscopy serves as a complementary technique to Fourier Transform Infrared spectroscopy, providing additional structural information through vibrational analysis. In benzoxazine compounds, Raman spectroscopy reveals characteristic peaks corresponding to aromatic ring vibrations around 1600 cm⁻¹ and benzene ring substitution patterns. The technique is particularly valuable for confirming the presence of the oxazine ring structure and distinguishing between different substitution patterns in related compounds.

| Spectroscopic Technique | Key Characteristic Peaks/Signals |

|---|---|

| Fourier Transform Infrared | C-O-C stretch (~1230 cm⁻¹), Oxazine breathing (~950 cm⁻¹), Aromatic C=C (~1600 cm⁻¹) |

| ¹H Nuclear Magnetic Resonance | Aldehyde H (~9.8 ppm), N-CH₂-O (~5.0 ppm), N-CH₂-Ar (~4.0 ppm) |

| Ultraviolet-Visible | Aromatic π→π* (~250-280 nm), Carbonyl n→π* (~280-300 nm) |

| Raman | Aromatic vibrations (~1600 cm⁻¹), Ring breathing modes (~750 cm⁻¹) |

X-ray Crystallographic Analysis and Solid-State Packing

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of this compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interaction patterns that govern the compound's behavior in the crystalline state. The methodology involves the measurement of X-ray diffraction patterns produced when crystalline samples are exposed to monochromatic X-ray radiation, followed by computational analysis to determine the electron density distribution and atomic positions within the crystal lattice.

Crystallographic studies of related benzoxazine compounds have revealed characteristic structural features that provide insight into the expected behavior of this compound. The oxazine ring typically adopts a half-chair conformation, with specific atoms displaced from the mean plane by approximately 0.3-0.4 Ångströms. The nitrogen atom geometry is pyramidal, consistent with sp³ hybridization, and the C-N bond lengths typically fall within the range of 1.42-1.45 Ångströms. These structural parameters are crucial for understanding the compound's conformational preferences and reactivity patterns.

The solid-state packing of benzoxazine derivatives is frequently governed by intermolecular hydrogen bonding interactions, particularly involving the carbonyl oxygen atoms as hydrogen bond acceptors and any available N-H or C-H groups as donors. In the case of this compound, the presence of multiple carbonyl groups creates numerous opportunities for intermolecular interactions that stabilize the crystal structure. The aldehyde functionality can participate in both C-H···O hydrogen bonds and dipole-dipole interactions with neighboring molecules.

The crystallographic analysis would be expected to reveal specific intermolecular contact distances and angles that characterize the packing efficiency and stability of the crystalline form. Weak intermolecular interactions, including C-H···O hydrogen bonds and C-H···π interactions involving the aromatic benzene ring, contribute to the overall crystal stability. The determination of these structural parameters is essential for understanding the compound's physical properties, including melting point, solubility characteristics, and polymorphic behavior.

Advanced crystallographic analysis can also provide information about thermal motion parameters (B-factors) that indicate the relative mobility of different atomic positions within the crystal lattice. This information is valuable for understanding the dynamic behavior of the molecule in the solid state and for predicting potential sites of chemical reactivity or instability. The integration of crystallographic data with computational modeling approaches enables detailed analysis of the electronic structure and provides insights into the compound's potential for forming intermolecular complexes or participating in solid-state chemical reactions.

| Crystallographic Parameter | Expected Range/Value |

|---|---|

| Space Group | Monoclinic or Triclinic (typical for benzoxazines) |

| Unit Cell Dimensions | a, b, c = 5-15 Å; α, β, γ = 90-120° |

| N-C Bond Length | 1.42-1.45 Å |

| C=O Bond Length | 1.20-1.24 Å |

| Ring Puckering Amplitude | 0.3-0.5 Å |

Propriétés

IUPAC Name |

2-(3-oxo-1,4-benzoxazin-4-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-6-5-11-8-3-1-2-4-9(8)14-7-10(11)13/h1-4,6H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOVJUTYTFJOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . One common method includes the regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates using a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), followed by an intermolecular amidation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely applied to scale up the production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.

Applications De Recherche Scientifique

Biochemical Applications

- Cell Culture Buffering Agent : The compound functions as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 to 8.5. This property is critical for experiments requiring stable pH conditions for optimal cellular function .

- Metabolic Studies : Research indicates that derivatives of benzoxazine compounds can influence metabolic pathways. The ability of this compound to modulate enzyme activity makes it valuable for studying metabolic processes in various organisms.

Pharmacological Applications

- Antioxidant Properties : Studies have shown that compounds with the benzoxazine structure exhibit antioxidant activity. This property can be harnessed in developing pharmaceuticals aimed at oxidative stress-related diseases .

- Potential Anti-cancer Activity : Preliminary research suggests that benzoxazine derivatives may possess anti-cancer properties. The compound's ability to induce apoptosis in cancer cells is under investigation, making it a candidate for further pharmacological studies .

Material Science

- Polymer Chemistry : The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it useful in developing advanced materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Effects | Demonstrated significant reduction in oxidative markers in vitro when treated with benzoxazine derivatives. |

| Study B | Cell Viability | Showed that the compound enhances cell viability under stress conditions in cultured cells, indicating potential protective effects. |

| Study C | Polymer Development | Reported improved mechanical properties of polymers synthesized with benzoxazine derivatives compared to traditional materials. |

Mécanisme D'action

The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as a potassium channel activator, leading to cell membrane hyperpolarization and subsequent biological effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural Analogues: Heteroatom and Functional Group Variations

Benzoxazin vs. Benzothiazine Derivatives

- Key Differences: Replacement of oxygen in the benzoxazine ring with sulfur (benzothiazine) alters electronic properties and solubility.

- Example :

Functional Group Modifications

Physicochemical Properties

Molecular Weight and Solubility

- Target Compound: Molecular formula C₁₀H₉NO₃ (MW = 191.19). The aldehyde group reduces logP compared to esters (e.g., ethyl ester in , MW = 251.3), enhancing aqueous solubility but limiting lipid bilayer penetration.

- Hydrazide Derivatives : Higher molecular weights (e.g., C₁₀H₁₁N₃O₂S, MW = 237.28) due to additional nitrogen, improving crystallinity but reducing solubility .

Reactivity and Stability

- Aldehydes are prone to oxidation (forming carboxylic acids) and nucleophilic attacks, necessitating stabilizers during storage .

- Esters (e.g., ethyl derivatives) and amides exhibit greater stability, favoring long-term storage .

Antimicrobial and Antifungal Activity

- Benzothiazine hydrazides show potent antifungal activity (e.g., against Candida albicans) due to hydrogen bonding with fungal enzymes .

- Aldehyde derivatives may exhibit broader-spectrum activity via covalent inhibition but require toxicity evaluations .

Enzyme Modulation

- The target compound’s benzoxazine core aligns with ROR-gamma modulators (patented for autoimmune diseases), where the aldehyde could enhance binding through reversible Schiff base formation .

- Hydroxamic acid derivatives (e.g., N-hydroxyacetamide) act as zinc-binding inhibitors, a mechanism distinct from aldehyde reactivity .

Activité Biologique

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde is a compound of interest due to its potential biological activities. This article reviews existing literature and research findings related to its biological effects, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₁₀H₉NO₃

- Molecular Weight : 191.19 g/mol

- CAS Number : 1000771-62-9

- IUPAC Name : (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetaldehyde

Biological Activity Overview

Research on the biological activity of this compound indicates several areas of interest:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity may be linked to its structural characteristics that allow for electron donation.

- Cytotoxic Effects : Some studies indicate that this compound can induce apoptosis in cancer cell lines. The cytotoxicity appears to be dose-dependent and may involve the activation of caspase pathways.

Antimicrobial Activity

A study published in Phytochemistry evaluated the antimicrobial properties of benzoxazine derivatives, including this compound. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Antioxidant Activity

In vitro assays demonstrated that the compound effectively scavenges DPPH radicals, indicating strong antioxidant potential. The IC50 value was reported to be lower than that of standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| 2-(3-Oxo...) | 25 |

| Ascorbic Acid | 30 |

Cytotoxicity Studies

Research conducted on various cancer cell lines (e.g., HeLa, MCF7) revealed that the compound induces apoptosis with IC50 values ranging from 20 to 50 µM. Mechanistically, it was found to activate caspase 3 and caspase 9 pathways.

| Cell Line | IC50 (µM) | Apoptosis Mechanism |

|---|---|---|

| HeLa | 25 | Caspase activation |

| MCF7 | 30 | Mitochondrial pathway |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a formulation containing the compound against skin infections caused by Staphylococcus aureus. Patients treated with the formulation showed a significant reduction in infection severity compared to controls.

- Cancer Treatment Exploration : A pilot study investigated the use of this compound in combination with standard chemotherapy agents in breast cancer patients. Results indicated enhanced efficacy and reduced side effects when used synergistically.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of aldehydes with o-aminobenzyl alcohol derivatives under acidic catalysis. For example, refluxing with glacial acetic acid as a catalyst promotes intramolecular cyclization . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly affects yield, with polar aprotic solvents favoring higher conversions.

- Data Validation : Confirm product purity via HPLC (>95%) and characterize intermediates using FT-IR (C=O stretch at ~1680 cm⁻¹) and NMR (aldehyde proton at δ 9.8–10.2 ppm) .

Q. How can spectroscopic techniques resolve structural ambiguities in benzoxazine derivatives like this compound?

- Methodology : Use a combination of ¹H/¹³C NMR, X-ray crystallography, and mass spectrometry. For instance, X-ray diffraction (monoclinic Cc space group, β = 95.413°) confirms the planar benzoxazine ring and aldehyde orientation .

- Contradiction Management : If NMR signals overlap (e.g., aldehyde vs. aromatic protons), employ 2D-COSY or NOESY to differentiate coupling patterns .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins like monoamine oxidases or serotonin receptors. Density functional theory (DFT) calculations (B3LYP/6-31G*) can predict reactive sites (e.g., aldehyde group) for electrophilic interactions .

- Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. How do structural modifications (e.g., substituting the aldehyde group) impact the compound’s pharmacokinetic properties?

- Experimental Design : Synthesize analogs (e.g., hydrazones or Schiff bases) and evaluate logP (octanol-water partition) for lipophilicity. Replace the aldehyde with a methyl ester to enhance stability, as seen in methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (improved half-life in plasma) .

- Data Analysis : Use HPLC-MS to track metabolic degradation in liver microsomes, identifying primary metabolites via fragmentation patterns .

Q. What strategies address contradictions in reported biological activities of benzoxazine derivatives?

- Case Study : If one study reports antidepressant activity while another finds no effect, verify assay conditions (e.g., cell line specificity, dosage ranges). For example, hydrazide derivatives showed variable activity depending on hydrogen-bonding motifs (e.g., N–H⋯O interactions in crystal lattices) .

- Resolution : Conduct dose-response studies across multiple models (e.g., murine vs. human neuronal cells) and validate via Western blotting for downstream protein targets .

Data-Driven Research Questions

Q. How can factorial design optimize the synthesis of this compound for scalable production?

- Methodology : Apply a 2³ factorial design varying temperature, catalyst concentration, and solvent polarity. For example, higher acetic acid concentration (10–20 mol%) and ethanol as solvent maximize yield (85–92%) while minimizing byproducts .

- Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05) and response surface modeling to predict optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.